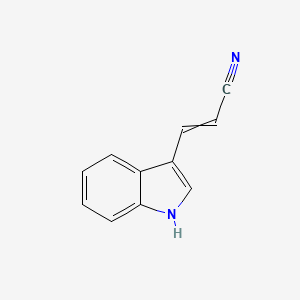

beta-(3-Indolyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-(3-Indolyl)acrylonitrile: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound an important compound in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-(3-Indolyl)acrylonitrile can be synthesized through the oximation of beta-(3-Indolyl)acrolein followed by dehydration . The reaction involves the following steps:

Oximation: Beta-(3-Indolyl)acrolein is treated with hydroxylamine to form the oxime.

Dehydration: The oxime is then dehydrated to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic routes as described above, often optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-(3-Indolyl)acrylonitrile undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.

Reduction: this compound can be reduced to form gamma-(3-Indolyl)allyl alcohol.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides. Reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Electrophilic Substitution: Substituted indole derivatives.

Reduction: Gamma-(3-Indolyl)allyl alcohol.

Applications De Recherche Scientifique

Beta-(3-Indolyl)acrylonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Industry: Indole derivatives are used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of beta-(3-Indolyl)acrylonitrile involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Beta-(3-Indolyl)acrylonitrile can be compared with other indole derivatives, highlighting its uniqueness:

Activité Biologique

Beta-(3-Indolyl)acrylonitrile is an indole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, biological efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indole moiety attached to an acrylonitrile group. The structural features contribute to its biological activities, including interactions with cellular targets and modulation of biochemical pathways.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes the antibacterial effectiveness against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 6 µg/mL |

| This compound | Escherichia coli | 1 µg/mL |

| 2-(1H-indol-2-yl)-3-acrylonitrile | Staphylococcus aureus | 4 µg/mL |

The compound exhibits a dose-dependent antibacterial effect, with significant inhibition observed in both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that it demonstrates cytotoxic effects against various cancer cell lines, as summarized below:

| Cancer Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung Cancer) | 5.06 | 0.938 |

| COLO 205 (Colon Cancer) | 7.91 | Not specified |

| MDA-MB-468 (Breast Cancer) | 0.38 | Not specified |

The compound's mechanism of action appears to involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, including EGFR and VEGFR-2 tyrosine kinases . Additionally, molecular docking studies suggest strong binding affinity to DNA, which may contribute to its antiproliferative effects .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with bacterial enzymes, disrupting metabolic processes essential for bacterial survival .

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis by modulating the expression of apoptotic genes such as Bax and p53, while inhibiting anti-apoptotic factors like Bcl2 and CDK4 .

- DNA Interaction : The compound exhibits a propensity to bind to DNA, which may hinder replication and transcription processes critical for cancer cell growth .

Case Studies

- Antibacterial Efficacy Study : A study assessed the antibacterial potential of this compound against multiple bacterial strains using high-throughput screening methods. Results indicated a significant bacteriostatic effect, particularly against E. coli and B. subtilis, with MIC values supporting its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Activity Evaluation : In vitro tests conducted at the National Cancer Institute demonstrated that this compound effectively inhibited the growth of various cancer cell lines, with specific focus on leukemia and lung cancer cells showing remarkable sensitivity to treatment .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCABHQDRZQIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.